
Tri(2-furyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(furan-2-yl)silane is an organosilicon compound characterized by the presence of three furan rings attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(furan-2-yl)silane typically involves the reaction of furan with silicon-containing reagents. One common method is the hydrosilylation of furan with trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Tri(furan-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tri(furan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The compound can be reduced to form silane derivatives with partially or fully hydrogenated furan rings.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various substituted silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Silane derivatives with hydrogenated furan rings.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Tri(furan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which Tri(furan-2-yl)silane exerts its effects is primarily through its ability to form stable complexes with various molecules. The silicon atom can act as a Lewis acid, facilitating the formation of coordination complexes. The furan rings can participate in π-π interactions, enhancing the stability and reactivity of the compound.
類似化合物との比較
Similar Compounds
Tri(furan-2-yl)phosphine: Similar structure but with a phosphorus atom instead of silicon.
Tri(furan-2-yl)borane: Contains a boron atom instead of silicon.
Tri(furan-2-yl)germane: Contains a germanium atom instead of silicon.
Uniqueness
Tri(furan-2-yl)silane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its phosphorus, boron, and germanium analogs. The silicon atom’s ability to form strong bonds with oxygen and carbon atoms makes Tri(furan-2-yl)silane particularly stable and versatile in various chemical reactions.
特性
分子式 |
C12H9O3Si |
|---|---|
分子量 |
229.28 g/mol |
InChI |
InChI=1S/C12H9O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H |
InChIキー |
PBUFTNMMTLQJSK-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)[Si](C2=CC=CO2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


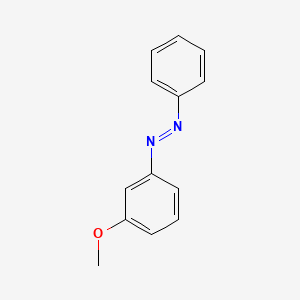

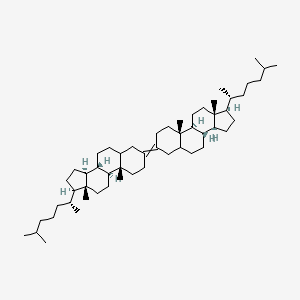
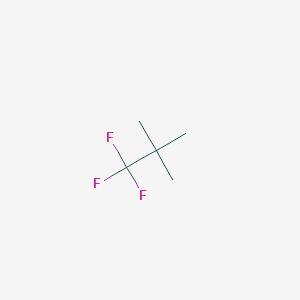
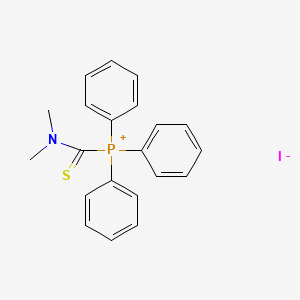
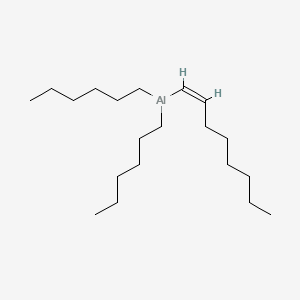
-lambda~5~-phosphane](/img/structure/B14623461.png)


![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
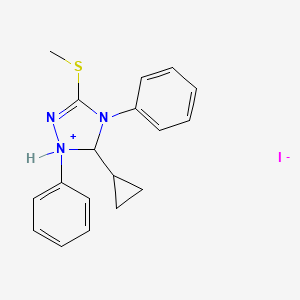
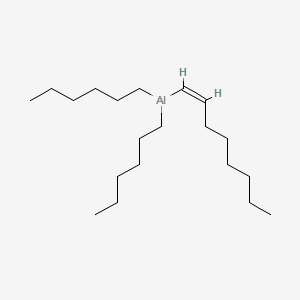
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
